
(11R)-11-Hydroxydodec-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11R)-11-Hydroxydodec-3-enoic acid is a unique organic compound characterized by its hydroxyl group at the 11th position and a double bond between the 3rd and 4th carbon atoms in a dodecenoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11R)-11-Hydroxydodec-3-enoic acid typically involves the use of organic synthesis techniques. One common method includes the use of Grignard reagents to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and potential for sustainable production.
化学反応の分析
Types of Reactions
(11R)-11-Hydroxydodec-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated dodecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products
Oxidation: Formation of 11-oxododec-3-enoic acid or dodec-3-enoic acid.
Reduction: Formation of dodecanoic acid.
Substitution: Formation of 11-halododec-3-enoic acid derivatives.
科学的研究の応用
(11R)-11-Hydroxydodec-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological pathways and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
作用機序
The mechanism of action of (11R)-11-Hydroxydodec-3-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes.
類似化合物との比較
Similar Compounds
11-Hydroxydodecanoic acid: Lacks the double bond present in (11R)-11-Hydroxydodec-3-enoic acid.
3-Hydroxydodec-11-enoic acid: Has the hydroxyl group and double bond positions reversed.
Dodec-3-enoic acid: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl group and double bond, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
特性
CAS番号 |
87583-45-7 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
(11R)-11-hydroxydodec-3-enoic acid |
InChI |
InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h6,8,11,13H,2-5,7,9-10H2,1H3,(H,14,15)/t11-/m1/s1 |
InChIキー |
FZSMIYNXPKJJQE-LLVKDONJSA-N |
異性体SMILES |
C[C@H](CCCCCCC=CCC(=O)O)O |
正規SMILES |
CC(CCCCCCC=CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
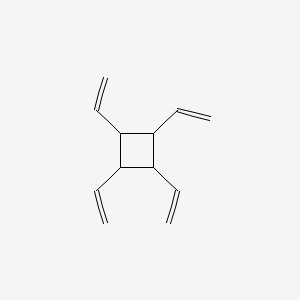
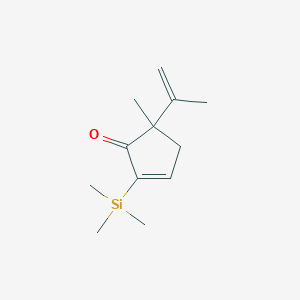
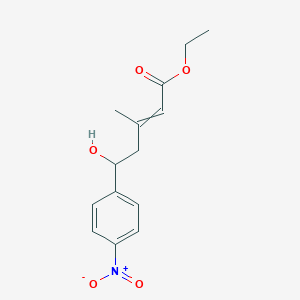

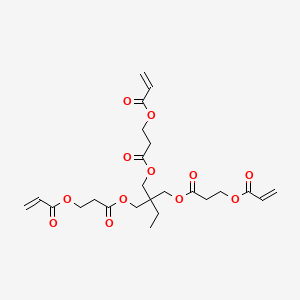
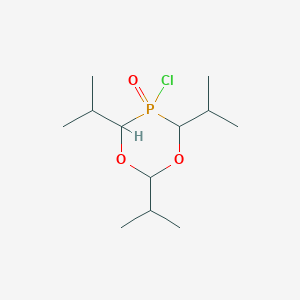
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)


![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)


